3-[(Pent-4-en-1-yl)sulfanyl]thiane
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Overview
Description
3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is an organic compound belonging to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms. This compound is characterized by a tetrahydrothiopyran ring with a pent-4-en-1-ylthio substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Dieckmann Condensation: One common method for synthesizing tetrahydrothiopyrans involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones.
Industrial Production Methods
Industrial production methods for 3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiopyrans can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of thiopyrans can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Thiopyrans can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Halides and other electrophiles can be used as reagents in these reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Halides, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiopyrans
Scientific Research Applications
3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is not well-documented. like other thiopyrans, it is likely to interact with molecular targets through its sulfur atom, which can participate in various chemical reactions. The exact molecular targets and pathways involved would depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A closely related compound used in similar applications.
3-Piperidinemethanol, 1-(tetrahydro-2H-thiopyran-4-yl): Another thiopyran derivative with potential biological activities.
Uniqueness
3-(Pent-4-en-1-ylthio)tetrahydro-2H-thiopyran is unique due to its specific substituent at the 3-position, which can impart distinct chemical and biological properties compared to other thiopyran derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61704-43-6 |
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Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
3-pent-4-enylsulfanylthiane |
InChI |
InChI=1S/C10H18S2/c1-2-3-4-8-12-10-6-5-7-11-9-10/h2,10H,1,3-9H2 |
InChI Key |
SCZZGFMXECLARJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCSC1CCCSC1 |
Origin of Product |
United States |
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